
Glycidyladamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycidyladamantane is an organic compound that features a glycidyl group attached to an adamantane core. Adamantane is a polycyclic hydrocarbon with a diamond-like structure, known for its high symmetry and remarkable stability. The glycidyl group, an epoxide, imparts reactivity to the otherwise stable adamantane structure, making this compound a valuable compound in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycidyladamantane can be synthesized through several methods. One common approach involves the reaction of adamantane with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the glycidyl group. The reaction typically proceeds under mild conditions, with the base facilitating the opening of the epoxide ring and its subsequent attachment to the adamantane core.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Glycidyladamantane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: The glycidyl group can participate in nucleophilic substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the glycidyl group under basic or acidic conditions.
Major Products
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Glycidyladamantane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: this compound derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: The compound is explored for its use in drug delivery systems, where the adamantane core can enhance the stability and bioavailability of therapeutic agents.
Industry: this compound is utilized in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and chemical stability.
Mécanisme D'action
The mechanism by which glycidyladamantane exerts its effects is primarily through the reactivity of the glycidyl group. The epoxide ring can undergo ring-opening reactions with various nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is harnessed in drug delivery systems, where this compound can form stable conjugates with therapeutic agents, enhancing their delivery and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent compound of glycidyladamantane, known for its stability and use in drug delivery systems.
Epichlorohydrin: A precursor in the synthesis of this compound, also used in the production of epoxy resins.
1,3-Dehydroadamantane: An unsaturated derivative of adamantane with high reactivity, used in the synthesis of various functionalized adamantane derivatives.
Uniqueness
This compound is unique due to the combination of the stable adamantane core and the reactive glycidyl group. This duality allows it to participate in a wide range of chemical reactions while maintaining structural integrity, making it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C13H20O |
|---|---|
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
2-(1-adamantylmethyl)oxirane |
InChI |
InChI=1S/C13H20O/c1-9-2-11-3-10(1)5-13(4-9,6-11)7-12-8-14-12/h9-12H,1-8H2 |
Clé InChI |
ZEGIVQUKRBNEAI-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)CC4CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



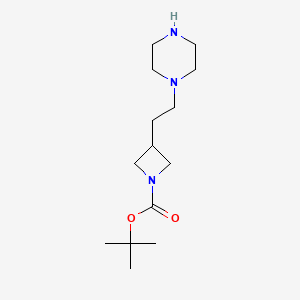
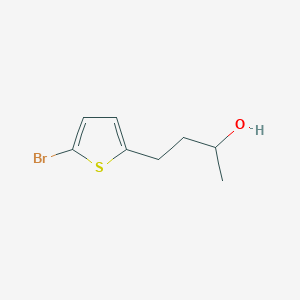

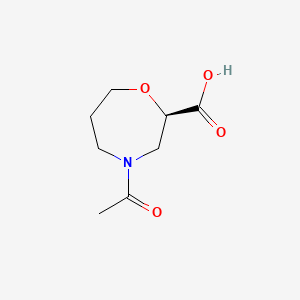

![3-(4-{2-[(3-Amino-2-ethoxypropyl)amino]ethyl}piperazin-1-yl)-2-ethoxypropan-1-amine](/img/structure/B13605487.png)

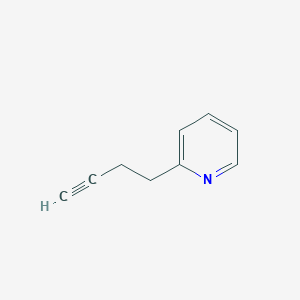

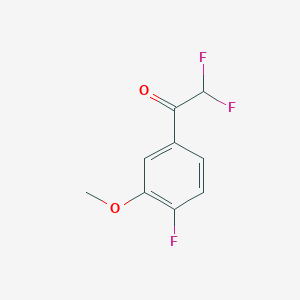
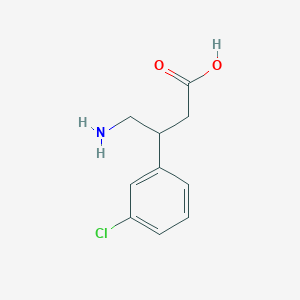
![Methyl 6-[1-(trifluoromethyl)cyclobutyl]pyridine-2-carboxylate](/img/structure/B13605520.png)
